![molecular formula C26H29N3OS B2642155 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3,3-diphenylpropan-1-one CAS No. 1172554-29-8](/img/structure/B2642155.png)
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3,3-diphenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3,3-diphenylpropan-1-one is a novel compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as CP-55940 and is a synthetic cannabinoid that binds to the CB1 and CB2 receptors in the brain.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Biofilm Inhibition
Compounds with structures similar to the one have shown significant antibacterial efficacy and biofilm inhibition activities. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have demonstrated potent in vitro antibacterial and cytotoxic activities against different bacterial strains and cell lines. These compounds, especially those with certain modifications, exhibited better biofilm inhibition activities than reference drugs like Ciprofloxacin, indicating their potential as new antibacterial agents and biofilm inhibitors (Mekky & Sanad, 2020).
Synthesis and Drug Development
The efficient synthesis of compounds with complex structures is crucial for the development of new drugs. For example, a potent PPARpan agonist was synthesized through a seven-step process, showcasing the importance of sophisticated synthesis techniques in drug development (Guo et al., 2006). This process highlights the potential of structurally complex compounds in therapeutic applications.
Anticancer and Antituberculosis Activities
Certain derivatives, particularly those involving piperazine as a functional group, have been synthesized and tested for their anticancer and antituberculosis activities. Such studies are essential in the search for new treatments for these diseases. For instance, [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives have shown promise in in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity, suggesting their potential as therapeutic agents (Mallikarjuna et al., 2014).
Pharmacological Evaluation
The design, synthesis, and pharmacological evaluation of novel derivatives are critical steps in drug discovery. Compounds with piperazine components have been evaluated for their σ receptor ligand activity, demonstrating potential therapeutic and diagnostic applications in oncology (Abate et al., 2011). This underscores the broad applicability of structurally complex compounds in addressing various health issues.
Eigenschaften
IUPAC Name |
1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-3,3-diphenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3OS/c30-26(17-23(20-7-3-1-4-8-20)21-9-5-2-6-10-21)29-15-13-28(14-16-29)18-25-27-24(19-31-25)22-11-12-22/h1-10,19,22-23H,11-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEHKZNJIOWXBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3,3-diphenylpropan-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.